molecular formula C15H13BrN2O B12004803 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- CAS No. 62871-32-3

1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-

Cat. No.: B12004803
CAS No.: 62871-32-3
M. Wt: 317.18 g/mol
InChI Key: LJFBGSSNPFGXJV-UHFFFAOYSA-N
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Description

    1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-: is a chemical compound with the molecular formula CHBrN. It belongs to the class of benzimidazole derivatives.

  • The compound’s structure consists of a benzene ring fused with an imidazole ring, and it contains a bromine atom at the 5-position of the phenyl group.
  • Benzimidazoles are known for their diverse biological activities, making this compound an interesting subject for study.
  • Preparation Methods

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound features a unique structural composition that includes a bromine atom and an ethoxy group, which significantly influence its chemical reactivity and biological efficacy.

    Anticancer Properties

    Research indicates that 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted the compound's effectiveness against breast cancer cell lines, where it inhibited tumor growth through mechanisms involving the modulation of specific signaling pathways and enzyme inhibition.

    Antiviral and Antimicrobial Activity

    Beyond its anticancer properties, this compound has shown potential antiviral and antimicrobial effects. Preliminary studies suggest that it may inhibit viral replication and bacterial growth, making it a candidate for further exploration in medicinal chemistry. The mechanism of action often involves the inhibition of enzymes critical for pathogen survival or replication.

    The biological activity of 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- is primarily attributed to its interaction with various biological targets:

    • Enzyme Inhibition : The compound binds to active sites on enzymes, blocking their activity. This inhibition can disrupt metabolic pathways crucial for cancer cell survival.
    • Receptor Modulation : Studies have shown that it can modulate receptor activities involved in cell signaling, affecting processes such as cell growth and apoptosis.

    Comparative Analysis with Similar Compounds

    To understand the uniqueness of 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)-, it is useful to compare it with structurally similar compounds:

    Compound NameMolecular FormulaKey Features
    2-(5-Bromo-2-methoxyphenyl)-1H-benzimidazoleC14H11BrN2OContains a methoxy group; studied for similar activities.
    5-Bromo-1H-imidazoleC3H3BrN2Simpler structure; serves as a precursor in synthesis.
    4-(5-Bromo-2-methoxyphenyl)-1H-imidazoleC14H12BrN2OSimilar substitution pattern; explored for pharmaceutical applications.

    The presence of both the ethoxy group and bromine substitution on the phenyl ring enhances the compound's reactivity and biological profile compared to other benzimidazole derivatives.

    Case Studies

    Several case studies have been conducted to evaluate the pharmacological potential of this compound:

    • Breast Cancer Cell Line Study : A recent study demonstrated that treatment with 1H-Benzimidazole, 2-(5-bromo-2-ethoxyphenyl)- resulted in a significant reduction in cell viability in MCF-7 breast cancer cells due to apoptosis induction.
    • Antiviral Efficacy : Another investigation focused on the compound's antiviral properties against influenza viruses showed promising results in inhibiting viral replication in vitro.
    • Antimicrobial Testing : The compound was tested against various bacterial strains, revealing moderate antibacterial activity that warrants further exploration into its mechanisms.

    Properties

    CAS No.

    62871-32-3

    Molecular Formula

    C15H13BrN2O

    Molecular Weight

    317.18 g/mol

    IUPAC Name

    2-(5-bromo-2-ethoxyphenyl)-1H-benzimidazole

    InChI

    InChI=1S/C15H13BrN2O/c1-2-19-14-8-7-10(16)9-11(14)15-17-12-5-3-4-6-13(12)18-15/h3-9H,2H2,1H3,(H,17,18)

    InChI Key

    LJFBGSSNPFGXJV-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

    Origin of Product

    United States

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